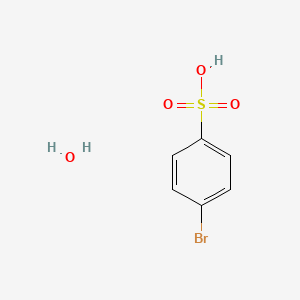

4-Bromobenzenesulfonic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromobenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHULXEZFSDUIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-93-5 | |

| Record name | 4-Bromobenzenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzenesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-bromobenzenesulfonic acid hydrate, a compound of significant interest in chemical synthesis and pharmaceutical research. This document details its physical and chemical characteristics, including quantitative data, spectral analysis, reactivity, and stability. Furthermore, it explores its potential biological activity, particularly as a protein tyrosine phosphatase inhibitor. Detailed experimental protocols for key analytical procedures are provided to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonic acid that typically exists as a crystalline solid. Its properties are crucial for its application in synthesis and drug design.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₃S·H₂O | [1][2] |

| Molecular Weight | 255.09 g/mol | [1][2] |

| Melting Point | 90-93 °C | [3] |

| Density | 1.846 g/cm³ | [4] |

| Water Solubility | 492.9 g/L at 82.3 °C | [4] |

| pKa (Predicted) | -0.83 ± 0.50 | [4] |

| Appearance | White to off-white or light brown crystalline powder | [4][5] |

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The integration of these signals would correspond to two protons each.

-

¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons. The carbon atom attached to the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone[6]. The carbon attached to the sulfonic acid group will be deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the sulfonic acid and the water of hydration.

-

S=O stretch: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

-

C-S stretch: A band in the region of 700-600 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

C-Br stretch: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Reactivity and Stability

Reactivity

Arylsulfonic acids, such as 4-bromobenzenesulfonic acid, are strong acids and exhibit reactivity characteristic of this functional group.

-

Acidity: The sulfonic acid group is highly acidic, comparable to sulfuric acid.

-

Desulfonation: The sulfonation of aromatic rings is a reversible reaction. Heating 4-bromobenzenesulfonic acid in the presence of a dilute acid can lead to protodesulfonation, resulting in the formation of bromobenzene[7].

-

Salt Formation: As a strong acid, it readily reacts with bases to form sulfonate salts.

Stability

-

Thermal Stability: Aromatic sulfonic acids can decompose at elevated temperatures. The decomposition temperature is influenced by the substituents on the aromatic ring. For some aromatic sulfonic acids, decomposition can occur in the range of 200-300 °C[8].

-

Hydrolytic Stability: While generally stable in water, prolonged heating in aqueous solutions, particularly under acidic conditions, can promote hydrolysis and desulfonation[7]. The compound should be stored in a dry, well-ventilated place at room temperature[4].

Biological Activity and Signaling Pathways

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, making them attractive drug targets[9]. Small molecules containing sulfonic acid groups have been investigated as potential PTP inhibitors[10]. The structural similarity of the sulfonate group to the phosphate group allows it to interact with the active site of PTPs. While specific studies on 4-bromobenzenesulfonic acid as a PTP inhibitor are not extensively documented, its chemical structure suggests it could be a candidate for such activity.

The general mechanism of PTP inhibition by sulfonic acid-containing compounds may involve competitive binding at the enzyme's active site, preventing the natural substrate from binding.

Caption: Proposed inhibitory action on Protein Tyrosine Phosphatase.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

This protocol is a general procedure for the sulfonation of an aromatic substrate.

Materials:

-

1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl)

-

Aromatic substrate (e.g., bromobenzene)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Round-bottomed flask (10 mL)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies

-

Short column for chromatography

Procedure:

-

To a 10 mL round-bottomed flask containing 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), add water (2 mmol, 0.036 g) and the aromatic substrate (2 mmol)[11].

-

Stir the reaction mixture at 50 °C for the required time[11].

-

Monitor the completion of the reaction using TLC[11].

-

Once the reaction is complete, add 10 mL of CH₂Cl₂ and stir the mixture for 2 minutes[11].

-

Remove the organic solvent[11].

-

Purify the product by short column chromatography[11].

Caption: General workflow for the synthesis of 4-bromobenzenesulfonic acid.

Determination of Melting Point

This is a general procedure using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Thermometer

Procedure:

-

Load a small amount of the dry, crystalline sample into a capillary tube to a height of 2-3 mm[12].

-

Pack the sample into the closed end of the tube by tapping it gently or by dropping it through a long glass tube[12].

-

Place the capillary tube into the heating block of the melting point apparatus[12].

-

Heat the sample at a medium rate to approximately 20 °C below the expected melting point (90-93 °C)[12].

-

Decrease the heating rate to about 1 °C per minute to allow for thermal equilibrium[12].

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[12].

-

Record the temperature at which the entire sample has completely melted (the end of the melting range)[12].

Determination of Solubility Class

This protocol helps to classify the compound based on its solubility in different solvents.

Materials:

-

This compound sample

-

Test tubes

-

Deionized water

-

5% Sodium hydroxide (NaOH) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of water in portions, shaking vigorously after each addition. If soluble, proceed to test with litmus paper to determine its acidic or basic nature[13].

-

Ether Solubility: Test the solubility of 25 mg of the compound in 0.75 mL of diethyl ether[13].

-

5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 0.75 mL of 5% NaOH solution. Solubility indicates an acidic compound[13].

-

5% NaHCO₃ Solubility: For compounds soluble in 5% NaOH, test their solubility in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strong acid[13].

-

5% HCl Solubility: If the compound is insoluble in water and basic solutions, test its solubility in 0.75 mL of 5% HCl solution. Solubility indicates a basic compound[13].

-

Concentrated H₂SO₄ Solubility: For compounds insoluble in all the above, test their solubility in cold, concentrated H₂SO₄. Solubility suggests the presence of a neutral compound with a heteroatom[13].

Given that 4-bromobenzenesulfonic acid is a strong acid, it is expected to be soluble in water, 5% NaOH, and 5% NaHCO₃.

Conclusion

This compound is a versatile compound with well-defined chemical and physical properties. Its strong acidity, reactivity, and potential as a bioactive molecule make it a valuable tool for researchers in organic synthesis and drug development. This guide provides a foundational understanding of its characteristics and offers detailed protocols to aid in its practical application and further investigation. Future research could focus on elucidating its specific biological targets and mechanisms of action, particularly in the context of PTP inhibition, to fully realize its therapeutic potential.

References

- 1. 79326-93-5|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromobenzenesulfonic acid 98 79326-93-5 [sigmaaldrich.com]

- 4. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE | 138-36-3 [amp.chemicalbook.com]

- 5. This compound Supplier & Distributor of CAS# 67392-81-4 [processpointchem.com]

- 6. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. spectrabase.com [spectrabase.com]

- 9. chembk.com [chembk.com]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: 4-Bromobenzenesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromobenzenesulfonic acid hydrate, a versatile reagent in organic synthesis with applications in the development of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates its role in synthetic pathways.

Core Compound Data

4-Bromobenzenesulfonic acid is an organosulfur compound that is typically available in its hydrated form. Its properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₇BrO₄S | |

| Molecular Weight | 255.09 g/mol | |

| CAS Number | 79326-93-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 90-93 °C | |

| Density | 1.94 g/mL | |

| Solubility | Soluble in water and polar organic solvents |

For the anhydrous form (CAS: 138-36-3), the molecular formula is C₆H₅BrO₃S with a molecular weight of 237.07 g/mol .[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

This protocol describes a general method for the sulfonation of bromobenzene using a reusable ionic liquid catalyst, promoting a greener chemical process.[2]

Materials:

-

Bromobenzene (aromatic substrate)

-

1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottomed flask (10 mL)

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel)

-

Short column for chromatography

Procedure:

-

To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g).

-

Add water (2 mmol, 0.036 g) and bromobenzene (2 mmol) to the flask.

-

The reaction mixture is stirred at 50 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 10 mL of dichloromethane (CH₂Cl₂) and stir the mixture for 2 minutes.

-

The organic solvent is then removed under reduced pressure.

-

The resulting product is purified by short column chromatography to yield 4-bromobenzenesulfonic acid monohydrate.

Another method involves the reaction of 4-chlorobenzenesulfonic acid with copper bromide in a suitable solvent.

Analytical Quantification by UPLC-MS

This protocol provides a robust method for the analysis of benzenesulfonic acids and their esters, which can be adapted for 4-bromobenzenesulfonic acid. This is particularly relevant for monitoring potential genotoxic impurities in active pharmaceutical ingredients (APIs).[3]

Instrumentation:

-

Waters ACQUITY UPLC H-Class System

-

ACQUITY UPLC CSH C18 Column (1.7 µm, 2.1 mm x 50 mm)

-

ACQUITY UPLC PDA Detector

-

ACQUITY QDa Mass Detector

Reagents:

-

Solvent A: 5 mM ammonium acetate in water

-

Solvent B: Acetonitrile

-

Sample solvent: 50:50 water/methanol

Procedure:

-

Chromatographic Conditions:

-

Flow rate: 0.6 mL/min

-

Column temperature: 40 °C

-

Injection volume: 8.0 µL

-

UV detection: 220 nm

-

-

Gradient Elution:

-

Initial: 90% A, 10% B

-

3.5 min: 10% A, 90% B

-

4.0 min: 10% A, 90% B

-

4.5 min: 90% A, 10% B

-

6.5 min: 90% A, 10% B

-

-

Mass Spectrometry Conditions:

-

Single Ion Recording (SIR) mode is used for targeted analysis, monitoring for the ammonium adduct of the analyte, [M+NH₄]⁺.

-

Synthetic Applications and Logical Workflow

While 4-bromobenzenesulfonic acid is not directly implicated in known biological signaling pathways, it serves as a critical intermediate and catalyst in the synthesis of various organic molecules, including those with potential pharmaceutical applications.[4] Its utility can be illustrated in a logical workflow for the synthesis of a hypothetical bioactive sulfonamide derivative.

References

Technical Guide: Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point characteristics of 4-bromobenzenesulfonic acid and its monohydrate form. The information is intended to support research and development activities where this compound is utilized.

Data Presentation

The melting point is a critical physical property for the identification and purity assessment of a chemical compound. Below is a summary of the available melting point data for 4-bromobenzenesulfonic acid in its anhydrous and monohydrate forms.

| Compound Name | CAS Number | Form | Melting Point Range (°C) |

| 4-Bromobenzenesulfonic acid | 138-36-3 | Anhydrous | 115-118 |

| 4-Bromobenzenesulfonic acid monohydrate | 79326-93-5 | Monohydrate | 90-93 |

Experimental Protocols

The following is a detailed methodology for the determination of the melting point range of a solid crystalline compound, such as 4-bromobenzenesulfonic acid and its hydrate, using the capillary method. This protocol is based on established pharmacopeial procedures.

Objective: To accurately determine the temperature range over which the solid to liquid phase transition occurs.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation:

-

Ensure the sample of 4-bromobenzenesulfonic acid (anhydrous or monohydrate) is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

For the hydrate, care should be taken to avoid excessive grinding which might lead to loss of water of hydration.

-

-

Capillary Tube Loading:

-

Introduce the powdered sample into the open end of a capillary tube.

-

Compact the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-4 mm.

-

-

Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, set the initial temperature of the apparatus to about 10-15°C below the expected melting point.

-

Commence heating at a rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting point range.

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts. This is the upper limit of the melting point range.

-

-

Reporting:

-

The melting point should be reported as a range from the temperature of the first liquid formation to the temperature of complete liquefaction.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for sample analysis and the key factors influencing the melting point of a hydrated compound.

Caption: Experimental workflow for melting point determination.

Caption: Relationship between hydration state and melting point.

A Technical Guide to the Solubility of 4-Bromobenzenesulfonic Acid Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonic acid hydrate in organic solvents. Due to a lack of readily available quantitative data in published literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside qualitative solubility information and a framework for data presentation.

Introduction

4-Bromobenzenesulfonic acid and its hydrate are important intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Understanding their solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This guide outlines the expected solubility behavior based on the compound's structure and provides a detailed methodology for its empirical determination.

Qualitative Solubility Profile

Based on the chemical structure of 4-bromobenzenesulfonic acid, which possesses both a polar sulfonic acid group and a less polar brominated benzene ring, its solubility is expected to vary significantly with the polarity of the solvent.

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO). The sulfonic acid group can engage in strong hydrogen bonding and dipole-dipole interactions with these solvents.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity.

-

Insoluble: Expected in nonpolar solvents like hexane and diethyl ether.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent of choice. This method is widely accepted and provides reliable thermodynamic solubility data.

4.1. Materials

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test) to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-bromobenzenesulfonic acid in the solution.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

4.3. Data Reporting

-

Report the solubility in g/100 mL and mol/L.

-

Specify the temperature at which the solubility was determined.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Unveiling the Solid State: A Technical Guide to the Crystallography of 4-Bromobenzenesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the analytical journey to elucidate the crystal structure of 4-bromobenzenesulfonic acid hydrate. While a definitive, publicly accessible crystal structure for this specific hydrate has not been identified in a thorough review of scientific literature, this document provides a robust framework for its analysis. It outlines the necessary experimental protocols, presents known physicochemical data, and visualizes the logical workflow and potential molecular interactions, serving as a vital resource for researchers engaged in the solid-state characterization of similar compounds.

Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate

A compilation of available data for 4-bromobenzenesulfonic acid and its monohydrate is presented below. This information is crucial for the initial stages of sample handling, solvent selection for crystallization, and characterization.

| Property | Value | Notes |

| Chemical Formula | C₆H₅BrO₃S (anhydrous) | - |

| C₆H₇BrO₄S (monohydrate) | ||

| Molecular Weight | 237.07 g/mol (anhydrous) | |

| 255.09 g/mol (monohydrate) | ||

| Melting Point | 90-93 °C (monohydrate) | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and ethanol |

Experimental Protocol for Crystal Structure Determination

The following section details a standard experimental workflow for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. The following methods are commonly employed:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared. The solvent is allowed to evaporate slowly and undisturbed at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, the following steps are undertaken to collect diffraction data:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Data Collection Strategy: A strategy for collecting a complete set of diffraction data is calculated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The collected diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation: The final crystal structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualizing the Path to Structure: Workflows and Interactions

To clarify the relationships between the experimental stages and the potential molecular arrangement, the following diagrams are provided.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential framework for its determination and analysis. The outlined experimental protocols are robust and widely applicable for the characterization of small organic molecules. The provided physicochemical data serves as a practical starting point for laboratory work. For professionals in drug development, understanding the potential solid-state structures and intermolecular interactions is paramount for predicting properties such as solubility, stability, and bioavailability. This guide, therefore, equips researchers with the necessary knowledge to pursue the crystallographic analysis of this and related compounds, contributing to the broader understanding of solid-state chemistry.

FT-IR Analysis of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromobenzenesulfonic acid hydrate. This compound is a key intermediate in various organic syntheses, and understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the sulfonic acid group (-SO₃H), the p-substituted brominated benzene ring, and the water of hydration (H₂O). The expected vibrational frequencies are summarized in the table below. These values are based on established literature for similar aromatic sulfonic acids, brominated aromatic compounds, and hydrated organic molecules[1][2][3][4].

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment | Intensity |

| 3500 - 3200 | O-H stretching | Water of hydration (H₂O) | Broad, Strong |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Medium |

| ~2900 | O-H stretching | Sulfonic acid (-SO₃H) | Broad, Medium |

| 1600 - 1585 | C=C stretching | Aromatic ring | Medium |

| 1500 - 1400 | C=C stretching | Aromatic ring | Medium |

| 1230 - 1120 | S=O asymmetric stretching | Sulfonic acid (-SO₃H) | Strong |

| 1080 - 1000 | S=O symmetric stretching | Sulfonic acid (-SO₃H) | Strong |

| 850 - 750 | C-H out-of-plane bending | p-disubstituted benzene | Strong |

| 700 - 600 | C-Br stretching | Carbon-Bromine bond | Medium |

| 690 - 515 | S-O bending | Sulfonic acid (-SO₃H) | Medium |

Experimental Protocol

A standard experimental procedure for obtaining the FT-IR spectrum of solid this compound is detailed below. This protocol is designed to ensure high-quality, reproducible data.

1. Sample Preparation (KBr Pellet Method)

-

Objective: To prepare a solid sample dispersion in a transparent matrix for transmission FT-IR analysis.

-

Materials:

-

This compound (analytical grade)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Mortar and pestle (agate or mullite)

-

Pellet press with die

-

Spatula

-

-

Procedure:

-

Gently grind approximately 1-2 mg of the this compound sample in the mortar.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The presence of a hydrate can sometimes make the KBr mixture slightly sticky; gentle and persistent grinding is key.

-

Transfer the powder to the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

2. FT-IR Spectrometer Setup and Data Acquisition

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

-

-

Procedure:

-

Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty sample holder or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Place the sample pellet in the holder and acquire the sample spectrum.

-

Process the resulting spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.

-

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical process for interpreting the resulting FT-IR spectrum.

References

- 1. actachemscand.org [actachemscand.org]

- 2. IR _2007 [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemical Utility of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid hydrate is an organosulfur compound with the chemical formula C₆H₅BrO₃S·H₂O. While not recognized for direct pharmacological activity or a biological mechanism of action in the context of drug development, it serves as a valuable acidic catalyst and reagent in organic synthesis. This technical guide elucidates the chemical mechanism of action of this compound, focusing on its role in facilitating key chemical transformations. Its utility is primarily demonstrated through its application as a Brønsted acid catalyst in the synthesis of various heterocyclic compounds. Due to a lack of specific quantitative data and detailed protocols for this compound in the scientific literature, this guide will draw parallels with the closely related and well-documented catalyst, p-toluenesulfonic acid (p-TSA), to illustrate the fundamental principles of its catalytic activity.

Core Chemical Properties and Mechanism of Action

4-Bromobenzenesulfonic acid is a strong organic acid due to the electron-withdrawing nature of the sulfonyl group and the bromine atom, which enhances the acidity of the sulfonic acid proton. In its hydrated form, the proton is readily available to participate in acid-catalyzed reactions. The fundamental mechanism of action involves the protonation of a substrate, which increases its electrophilicity and facilitates subsequent nucleophilic attack.

The general mechanism can be visualized as follows:

Caption: General mechanism of Brønsted acid catalysis by 4-Bromobenzenesulfonic acid.

Applications in Heterocyclic Synthesis

Aromatic sulfonic acids are widely employed as catalysts in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines is a classic acid-catalyzed reaction. While specific data for 4-bromobenzenesulfonic acid is scarce, p-toluenesulfonic acid (p-TSA) is a commonly used catalyst for this transformation, and its mechanism is illustrative.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of 1,5-benzodiazepines.

Experimental Protocol (Adapted from p-TSA catalyzed synthesis):

-

A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%) are combined in a round-bottom flask.

-

The reaction mixture is stirred in a suitable solvent, such as acetonitrile, at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,5-benzodiazepine derivative.

Quantitative Data (Representative data for p-TSA catalyzed synthesis of 1,5-benzodiazepines):

| Entry | Ketone | Time (h) | Yield (%) |

| 1 | Acetone | 1.5 | 92 |

| 2 | Cyclohexanone | 2.0 | 95 |

| 3 | Acetophenone | 3.0 | 88 |

Note: This data is representative of a typical sulfonic acid-catalyzed reaction and may not directly reflect the performance of this compound.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that can be efficiently catalyzed by Brønsted acids.

Reaction Workflow:

Caption: Experimental workflow for the synthesis of quinoxalines.

Experimental Protocol (General):

-

To a solution of a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent like ethanol, is added the o-phenylenediamine (1 mmol) and a catalytic amount of this compound.

-

The mixture is stirred at room temperature or heated to reflux.

-

Reaction completion is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The residue is then purified, typically by recrystallization or column chromatography, to yield the pure quinoxaline derivative.

Quantitative Data (Representative yields for acid-catalyzed quinoxaline synthesis):

| Entry | 1,2-Dicarbonyl Compound | Catalyst | Time (h) | Yield (%) |

| 1 | Benzil | p-TSA | 0.5 | 95 |

| 2 | Glyoxal | HCl | 1.0 | 88 |

| 3 | 2,3-Butanedione | Acetic Acid | 1.5 | 92 |

Note: This data illustrates typical outcomes for acid-catalyzed quinoxaline synthesis and serves as a reference.

Conclusion

While this compound does not exhibit a direct pharmacological mechanism of action, its role as a Brønsted acid catalyst is significant in the synthesis of medicinally relevant heterocyclic compounds. Its high acidity and utility in promoting key chemical transformations, such as condensation reactions, make it a valuable tool for researchers and drug development professionals in the field of synthetic organic chemistry. The provided data and protocols, while drawing parallels from the well-studied p-toluenesulfonic acid, offer a foundational understanding of its application and chemical behavior. Further research is warranted to specifically quantify the catalytic efficiency of this compound in a broader range of organic transformations.

commercial suppliers of 4-Bromobenzenesulfonic acid hydrate

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid Hydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and a potential counterion in pharmaceutical development. This document outlines its chemical and physical properties, commercial availability, and key applications, supported by detailed experimental protocols and workflow diagrams.

Physicochemical Properties and Specifications

This compound is an aromatic sulfonic acid that is solid at room temperature. It is a strong acid and is typically available as a monohydrate.

| Property | Value |

| CAS Number | 79326-93-5 (monohydrate), 138-36-3 (anhydrous)[1][2][3][4] |

| Molecular Formula | C₆H₇BrO₄S (monohydrate) |

| Molecular Weight | 255.09 g/mol (monohydrate) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-93 °C[1] |

| Purity (typical) | ≥95-98%[1][5] |

| Solubility | Soluble in water |

Commercial Suppliers and Quality Control

This compound is available from several major chemical suppliers. The quality and purity of the reagent are critical for its successful application in sensitive research and development settings.

Table of Commercial Suppliers:

| Supplier | Typical Purity Specification | Available Forms |

| Sigma-Aldrich | ≥98% | Monohydrate |

| TCI America | >98.0% | Hydrate |

| BLD Pharm | Not specified | Hydrate[3][6] |

| Alkali Scientific | Not specified | Monohydrate[7] |

A typical quality control workflow for this compound involves a series of analytical tests to confirm its identity, purity, and physical properties. A Certificate of Analysis (CoA) from the supplier provides key data from these tests.

Synthesis of this compound

The most common method for the synthesis of 4-Bromobenzenesulfonic acid is the electrophilic aromatic substitution of bromobenzene.

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonic Acid

This protocol is a general representation of the sulfonation of bromobenzene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene (1 equivalent).

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (containing SO₃) or chlorosulfonic acid (1.1 equivalents) to the bromobenzene at 0-5 °C with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The product, 4-Bromobenzenesulfonic acid, will precipitate out of the aqueous solution. The solid is collected by filtration, washed with cold water, and then dried. The hydrate is typically formed upon exposure to atmospheric moisture or by recrystallization from aqueous solutions.

Applications in Organic Synthesis and Drug Development

4-Bromobenzenesulfonic acid is a strong acid catalyst and a useful intermediate in organic synthesis.

As a Catalyst in Organic Reactions

Due to its acidic nature, it can be employed as a catalyst in various organic transformations, such as esterifications and the synthesis of heterocyclic compounds. A notable application is in the synthesis of bis(indolyl)methanes, which are compounds of interest due to their biological activities.[8][9][10][11][12]

Experimental Protocol: Synthesis of Bis(indolyl)methanes

This protocol describes the synthesis of bis(indolyl)methanes from indoles and aldehydes using a sulfonic acid catalyst.[8][9]

-

Reactant Mixture: In a round-bottom flask, dissolve indole (2 mmol) and the desired aldehyde (1 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL).

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%).

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for the time required to complete the reaction (typically monitored by TLC, ranging from 30 minutes to a few hours).

-

Work-up: After completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Role in Drug Development

In drug development, forming a salt of an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability.[13][14][15] Strong acids like 4-Bromobenzenesulfonic acid can be used to form salts with basic APIs. The resulting "brosylate" salt can have significantly different properties compared to the free base form of the drug. An example of a salt formed with this acid is 1,2-Dimethylquinolin-1-ium 4-bromobenzenesulfonate.[16][17] The selection of a suitable counterion is a critical step in the pre-formulation phase of drug development.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It causes severe skin burns and eye damage. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-Bromobenzenesulfonic acid | CAS#:138-36-3 | Chemsrc [chemsrc.com]

- 2. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE | 138-36-3 [chemicalbook.com]

- 3. 138-36-3|4-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 4. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 79326-93-5|this compound|BLD Pharm [bldpharm.com]

- 7. alkalisci.com [alkalisci.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benthamscience.com [benthamscience.com]

- 11. An efficient and practical synthesis of bis(indolyl)methanes catalyzed by aminosulfonic acid under ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cymitquimica.com [cymitquimica.com]

- 14. bjcardio.co.uk [bjcardio.co.uk]

- 15. cymitquimica.com [cymitquimica.com]

- 16. 1,2-Dimethylquinolin-1-ium 4-bromobenzenesulfonate | C17H16BrNO3S | CID 172994220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Boronobenzenesulfonic acid [sigmaaldrich.com]

Unveiling the Acidity of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of 4-Bromobenzenesulfonic acid hydrate, a compound of significant interest in organic synthesis and catalysis. This document outlines its physicochemical properties, with a focus on its acid dissociation constant (pKa), and presents a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

4-Bromobenzenesulfonic acid is a strong organic acid, a property attributable to the electron-withdrawing effects of the bromine atom and the sulfonyl group, which stabilize the resulting sulfonate anion. The hydrated form is commonly encountered in laboratory settings. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Predicted pKa | -0.83 ± 0.50 | ChemBK[1] |

| Molecular Formula | C6H5BrO3S·H2O | PubChem[2] |

| Molecular Weight | 255.08 g/mol | Calculated |

| Melting Point | 90-93 °C | Sigma-Aldrich |

Table 1: Quantitative Data for this compound

Experimental Determination of pKa

Due to its strong acidic nature, the experimental determination of the pKa of 4-Bromobenzenesulfonic acid requires careful consideration of the methodology. Potentiometric titration stands as a robust and widely accepted method for such determinations.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of this compound using potentiometric titration.

1. Materials and Reagents:

-

This compound (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, CO2-free water

-

pH electrode and meter, calibrated with standard buffers (pH 4, 7, and 10)

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Beaker

2. Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water to prepare a solution of known concentration (e.g., 0.01 M).

-

Add a sufficient amount of KCl to the solution to maintain a constant and known ionic strength throughout the titration.

-

-

Titration Setup:

-

Place the beaker containing the 4-Bromobenzenesulfonic acid solution on the stir plate and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Position the tip of the burette or the dispenser of the automatic titrator below the surface of the solution.

-

-

Titration Process:

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

-

Continue the additions until the pH of the solution has passed the equivalence point and entered the basic region.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

3. Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle 4-Bromobenzenesulfonic acid, a corrosive substance, with care.

-

Perform the titration in a well-ventilated area.

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa of this compound via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Application in Chemical Synthesis

4-Bromobenzenesulfonic acid is a versatile and effective acid catalyst in various organic reactions. Its strong acidity, coupled with its organic nature, makes it soluble in many organic solvents, facilitating homogeneous catalysis. A prominent application is in esterification reactions.

Role in Esterification

In the synthesis of esters from carboxylic acids and alcohols, 4-Bromobenzenesulfonic acid serves as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The general mechanism is outlined below.

Caption: Catalytic role of 4-Bromobenzenesulfonic acid in esterification.

This guide provides a foundational understanding of the pKa of this compound and its determination. The provided experimental protocol offers a practical approach for researchers to accurately measure this important physicochemical parameter, which is crucial for its effective application in chemical synthesis and other research endeavors.

References

Stability and Storage of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Bromobenzenesulfonic acid hydrate. The information herein is compiled from publicly available safety data sheets and established scientific principles for aromatic sulfonic acids. This document is intended to serve as a comprehensive resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

This compound is an organosulfur compound that is commonly used in organic synthesis. Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value | Citations |

| CAS Number | 79326-93-5 (hydrate) | [1] |

| Molecular Formula | C₆H₇BrO₄S | [1][2] |

| Molecular Weight | 255.09 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Melting Point | 90-93 °C | [1][2] |

| Solubility | Soluble in water | [3] |

| Stability | Stable under normal conditions | [4] |

Stability Profile and Recommended Storage

Proper storage is essential to maintain the integrity and purity of this compound. The compound is generally stable under standard laboratory conditions, but specific precautions should be taken to prevent degradation.

Recommended Storage Conditions:

| Parameter | Recommendation | Citations |

| Temperature | Room temperature | [2] |

| Atmosphere | Store in a dry, cool, and well-ventilated place. An inert atmosphere is recommended. | [2][5][6] |

| Container | Keep container tightly closed. | [4][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [4][6] |

Key Stability Considerations:

-

Hygroscopicity: While not explicitly quantified in the available literature, the "hydrate" nature of the compound and general recommendations for dry storage suggest that it may be sensitive to moisture.

-

Thermal Stability: Aromatic sulfonic acids can undergo desulfonation at elevated temperatures. For benzenesulfonic acid, this can occur when heated in water near 200°C.

-

pH Stability: In aqueous solutions, the stability of aromatic sulfonic acids is generally better at an acidic pH.

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for ensuring the long-term integrity of the compound. Based on the chemistry of benzenesulfonic acids, the following degradation pathway can be proposed under stress conditions.

Caption: Proposed degradation pathway of 4-Bromobenzenesulfonic acid via protodesulfonation.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies and method validation.

Proposed Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for monitoring the stability of this compound.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Column Temperature | 30 °C |

Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for the quantification of this compound in the presence of its degradation products.

Analysis of Hydrate Stability

Thermogravimetric Analysis (TGA) can be employed to determine the water content and to study the thermal stability of the hydrate.

-

Protocol: A sample of this compound is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Expected Outcome: A weight loss corresponding to the water of hydration would be observed at a temperature below the decomposition point of the anhydrous compound.

Long-Term Stability Testing

For comprehensive stability assessment, long-term studies under controlled temperature and humidity conditions are recommended as per ICH Q1A guidelines.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months). |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months). |

Conclusion

This compound is a stable compound under recommended storage conditions. To ensure its integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. While specific quantitative stability data is not extensively published, established principles of stability testing for aromatic sulfonic acids and regulatory guidelines provide a robust framework for assessing its stability profile. Forced degradation studies coupled with a validated stability-indicating HPLC method are crucial for identifying potential degradation products and ensuring the quality of the compound over its shelf life.

References

- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 2. biobostonconsulting.com [biobostonconsulting.com]

- 3. Benzenesulfonic acid | 98-11-3 [chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. DSpace [kops.uni-konstanz.de]

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid Hydrate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonic acid hydrate, a key intermediate in organic synthesis. The document delves into the historical context of its discovery, rooted in the broader development of aromatic sulfonation reactions in the 19th century. It details the compound's physicochemical properties, presents established experimental protocols for its synthesis and characterization, and outlines its primary applications in the chemical and pharmaceutical industries.

Introduction

This compound (p-Bromobenzenesulfonic acid hydrate) is an organosulfur compound with the chemical formula C₆H₅BrO₃S·H₂O. It presents as a white to light brown crystalline powder. This aromatic sulfonic acid is a versatile chemical intermediate, primarily utilized in the synthesis of dyes, pharmaceuticals, and other specialty organic chemicals. Its utility stems from the presence of both a bromine atom and a sulfonic acid group on the benzene ring, allowing for a variety of subsequent chemical transformations.

Discovery and History

The specific discovery of 4-Bromobenzenesulfonic acid is not attributed to a single individual but rather emerged from the systematic exploration of aromatic chemistry in the mid-19th century. The development of electrophilic aromatic substitution reactions, particularly sulfonation, was a pivotal achievement of this era.

The foundational work on the sulfonation of benzene and its derivatives was laid by chemists in the 1800s. The reaction of aromatic compounds with sulfuric acid to introduce a sulfonic acid group became a key industrial process. While the exact date for the first synthesis of 4-Bromobenzenesulfonic acid is not precisely documented in readily available historical records, its preparation would have been a logical extension of the established sulfonation chemistry to the then-known bromobenzene. The synthesis is a classic example of electrophilic aromatic substitution, where the electron-rich benzene ring of bromobenzene attacks the electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromobenzenesulfonic acid and its hydrate is presented in the tables below for easy reference and comparison.

Table 1: General Properties of 4-Bromobenzenesulfonic Acid

| Property | Value | Reference |

| IUPAC Name | 4-bromobenzenesulfonic acid | [1] |

| Molecular Formula | C₆H₅BrO₃S | [1] |

| Molecular Weight | 237.07 g/mol | [1] |

| CAS Number | 138-36-3 | [1] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)O)Br | [1] |

| InChI | InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | [1] |

Table 2: Physical Properties of 4-Bromobenzenesulfonic Acid Monohydrate

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrO₄S | [2] |

| Molecular Weight | 255.09 g/mol | [2] |

| Melting Point | 90-93 °C (lit.) | [2][3][4] |

| Density | 1.846 g/cm³ | [2] |

| Appearance | White to light brown crystalline powder |

Experimental Protocols

The primary method for the synthesis of 4-Bromobenzenesulfonic acid is the direct sulfonation of bromobenzene. Below are detailed experimental protocols for this synthesis.

Synthesis of 4-Bromobenzenesulfonic Acid from Bromobenzene

Materials:

-

Bromobenzene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Sodium Chloride

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add bromobenzene.

-

Cool the flask in an ice bath.

-

Slowly add an excess of concentrated sulfuric acid or fuming sulfuric acid dropwise to the bromobenzene with constant stirring. The reaction is exothermic and the temperature should be maintained below 50 °C.

-

After the addition is complete, heat the reaction mixture to 100-120 °C for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. This will precipitate the crude 4-Bromobenzenesulfonic acid.

-

To aid in the precipitation and to decrease the solubility of the product, add sodium chloride to the aqueous solution (salting out).

-

Filter the crude product using vacuum filtration and wash it with a small amount of cold water to remove excess sulfuric acid and other impurities.

-

Recrystallize the crude product from hot water to obtain purified this compound.

-

Dry the purified crystals in a desiccator.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point: Determination of the melting point range can indicate the purity of the compound. The literature value for the monohydrate is 90-93 °C.[2][3][4]

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the aromatic proton signals and their splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the S=O and O-H stretches of the sulfonic acid group.

-

Visualization of Synthesis Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the synthesis of 4-Bromobenzenesulfonic acid.

Caption: Synthesis pathway of 4-Bromobenzenesulfonic acid via electrophilic aromatic substitution.

Applications

This compound serves as a crucial building block in various industrial syntheses:

-

Dye Manufacturing: It is used as an intermediate in the production of azo dyes and other colorants. The sulfonic acid group imparts water solubility to the dye molecules.

-

Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical compounds. The bromo and sulfonyl groups can be further functionalized to build more complex molecules.

-

Organic Synthesis: The compound is a versatile reagent in organic chemistry. The bromine atom can be replaced through various coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The sulfonic acid group can also be converted to other functional groups like sulfonyl chlorides or sulfonamides.

Conclusion

This compound, a product of the rich history of 19th-century aromatic chemistry, remains a relevant and important chemical intermediate. Its synthesis via the well-established electrophilic aromatic sulfonation of bromobenzene is a robust and scalable process. The dual functionality of the molecule, containing both a bromine atom and a sulfonic acid group, ensures its continued utility in the synthesis of a wide range of valuable compounds across the chemical and pharmaceutical industries. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols: 4-Bromobenzenesulfonic Acid Hydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid hydrate is a versatile and robust organic reagent characterized by its strong acidic nature and the presence of a bromine substituent on the aromatic ring. This combination of functionalities makes it a valuable tool in a variety of organic transformations. As a strong Brønsted acid, it serves as an effective catalyst for numerous acid-catalyzed reactions, often offering advantages in terms of handling, stability, and reactivity compared to mineral acids. The bromo-functional group also allows for its use as an intermediate in the synthesis of more complex molecules through cross-coupling reactions and other transformations.

These application notes provide an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols and supporting data.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Brønsted Acid Catalysis: Its strong acidity enables it to catalyze a wide range of reactions, including esterifications, condensations, and multicomponent reactions.

-

Intermediate for Synthesis: The presence of both a sulfonic acid group and a bromine atom allows for sequential functionalization, making it a useful building block for the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Application 1: Brønsted Acid Catalysis in Condensation Reactions

Aromatic sulfonic acids are effective catalysts for various condensation reactions, which are crucial bond-forming processes in the synthesis of heterocyclic compounds and other complex organic molecules. While specific data for 4-bromobenzenesulfonic acid is limited, its properties are analogous to other substituted benzenesulfonic acids used in these transformations.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[3][4] A variety of acid catalysts, including sulfuric acid and other sulfonic acids, are known to promote this reaction.[5]

Reaction Scheme:

Caption: General scheme of the Pechmann condensation.

Experimental Protocol (General Procedure):

A mixture of the phenol (1.0 eq.), the β-ketoester (1.1 eq.), and a catalytic amount of this compound (5-10 mol%) is heated, either neat or in a high-boiling solvent such as toluene or xylene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by pouring the mixture into ice-water, followed by filtration or extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7] This reaction is typically catalyzed by a Brønsted or Lewis acid.[7] Substituted benzenesulfonic acids, such as p-aminobenzenesulfonic acid, have been successfully employed as catalysts in this reaction, suggesting the potential utility of this compound.[8][9]

Reaction Scheme:

Caption: General scheme of the Biginelli reaction.

Experimental Protocol (General Procedure):

A mixture of the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), urea or thiourea (1.5 eq.), and this compound (10-20 mol%) is heated in a solvent such as ethanol or acetic acid, or under solvent-free conditions. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the pure dihydropyrimidinone.

Application 2: Intermediate in Organic Synthesis

4-Bromobenzenesulfonic acid can serve as a precursor for the synthesis of various organic molecules by leveraging both the sulfonic acid and the bromo functionalities.[1][2]

Synthesis of Cyclopropylboronic Acid Intermediate

It has been reported that 4-bromobenzenesulfonic acid is an intermediate in the production of cyclopropylboronic acid, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals.[1]

Conceptual Workflow:

Caption: Role as a synthetic intermediate.

Quantitative Data Summary

While specific quantitative data for reactions catalyzed by this compound is not extensively reported in the literature, the following table provides representative data for similar benzenesulfonic acid-catalyzed reactions, which can be used as a benchmark for optimization.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Time (h) | Temp (°C) | Reference |

| Esterification | p-Toluenesulfonic acid | Acetic Acid | n-Propanol | n-Propyl acetate | ~60 | 1 | 50 | [10] |

| Biginelli Reaction | p-Aminobenzenesulfonic acid | Benzaldehyde | Ethyl acetoacetate | Dihydropyrimidinone | >90 | 0.5-1 | Solvent-free, 100 | [8][9] |

| Pechmann Condensation | Starch sulfuric acid | Phenol | Ethyl acetoacetate | 4-Methylcoumarin | 90 | 0.08 | Solvent-free |

Conclusion

This compound is a promising and versatile reagent for organic synthesis. Its utility as a strong Brønsted acid catalyst in important condensation reactions, coupled with its role as a functionalized intermediate, makes it a valuable addition to the synthetic chemist's toolbox. While detailed studies on its catalytic applications are still emerging, the existing knowledge on related sulfonic acids provides a strong foundation for its effective implementation in the synthesis of a wide array of organic molecules, including those of pharmaceutical interest. Further research into the specific catalytic applications of this compound is warranted to fully explore its potential in modern organic synthesis.

References

- 1. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 2. 4-Bromobenzenesulfonic acid | 913836-00-7 | FB137391 [biosynth.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biginelli Reaction [drugfuture.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction [scielo.org.za]

- 9. An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction [scielo.org.za]

- 10. revistadechimie.ro [revistadechimie.ro]

Application Notes and Protocols: 4-Bromobenzenesulfonic Acid Hydrate as a Catalyst in Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from pharmaceuticals and agrochemicals to polymers and fragrances. The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, remains a cornerstone of ester synthesis.[1][2] While various Brønsted and Lewis acids can be employed, arenesulfonic acids, such as 4-bromobenzenesulfonic acid, offer a solid, often crystalline, and convenient alternative to corrosive mineral acids like sulfuric acid.[1][3] Their moderate acidity allows for efficient catalysis while often reducing side reactions.